2-oxo-2-(2-thienyl)ethyl 2-[(2-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-oxo-2-(2-thienyl)ethyl 2-[(2-chlorophenyl)amino]-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C22H18ClNO4S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0645069 g/mol and the complexity rating of the compound is 581. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization for Potential Applications
Research efforts have focused on synthesizing and characterizing compounds with structural similarities, aiming to explore their potential as antimicrobial agents or for other medical applications. For example, studies have synthesized new quinazolines with potential as antimicrobial agents, indicating a methodological approach to creating compounds with significant biological activity (Desai, Shihora, & Moradia, 2007). Similarly, the structural modification of certain esters in the presence of baker's yeast to produce alcohol derivatives showcases a chemical transformation process that could be relevant for creating enantiomerically pure compounds (Perrone et al., 2004).
Biological Activity and Mechanistic Insights
Several studies have explored the biological activities of related compounds, offering insights into their potential mechanisms of action. For instance, novel thieno[2,3-d][1,3]oxazin-4-ones were synthesized and evaluated for their inhibitory activity toward human leukocyte elastase, revealing the significance of certain synthetic routes to serine protease-inhibiting compounds (Gütschow & Neumann, 1998). Additionally, amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their anticancer properties, demonstrating the applicability of certain chemical frameworks in developing therapeutic agents (Basu Baul et al., 2009).
Chemical Transformations and Synthesis Techniques
Research has also delved into the chemical transformations and synthesis techniques applicable to similar compounds, highlighting the versatility and potential applications of these chemical entities. For example, studies on the reduction of certain oxoesters to produce alcohols with high enantioselectivity point towards methodologies for synthesizing chiral molecules, which are crucial in various fields including drug development (Meng, Zhu, & Zhang, 2008).
Properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-(2-chloroanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-16-9-4-5-10-17(16)24-18(13-19(25)15-7-2-1-3-8-15)22(27)28-14-20(26)21-11-6-12-29-21/h1-12,18,24H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJLVAMACFDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=CS2)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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